3-amino-4-methylpyridine-2-carbaldehyde
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Overview
Description
3-Amino-4-methylpyridine-2-carbaldehyde is an organic compound with the molecular formula C7H8N2O It is a derivative of pyridine, characterized by the presence of an amino group at the 3-position, a methyl group at the 4-position, and an aldehyde group at the 2-position
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-amino-4-methylpyridine-2-carbaldehyde . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-methylpyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-4-methylpyridine with a formylating agent such as formic acid or formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize the reaction efficiency and scalability. The process often includes steps such as hydrogenation, distillation, and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: 3-Amino-4-methylpyridine-2-carboxylic acid.
Reduction: 3-Amino-4-methylpyridine-2-methanol.
Substitution: Depending on the electrophile, various substituted derivatives can be formed.
Scientific Research Applications
3-Amino-4-methylpyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Picolinaldehyde (2-formylpyridine): Similar structure but with the aldehyde group at the 2-position.
Nicotinaldehyde (3-formylpyridine): Similar structure but with the aldehyde group at the 3-position.
Isonicotinaldehyde (4-formylpyridine): Similar structure but with the aldehyde group at the 4-position.
Properties
CAS No. |
1289114-62-0 |
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Molecular Formula |
C7H8N2O |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
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